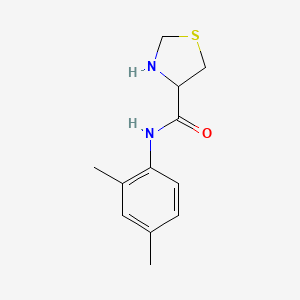

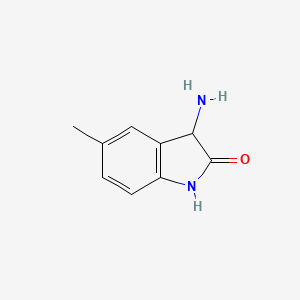

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Vue d'ensemble

Description

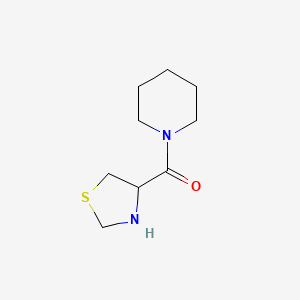

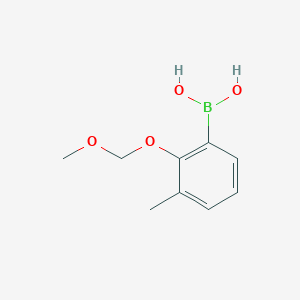

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, also known as DMTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMTC belongs to the class of thiazolidine-4-carboxamide derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Applications De Recherche Scientifique

Neurotoxicity Studies

“N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide” and its metabolites are known to be potent neurotoxicants . They have been used in research to assess cytotoxicity in HepG2 cells . This compound and its metabolites are predicted to pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .

Insecticide/Acaricide Research

This compound is a metabolite of Amitraz, an insecticide/acaricide widely used to control parasitic diseases in beehives . It’s particularly effective against the Varroa destructor parasite, which is responsible for varroasis, the most destructive disease among parasitic diseases in honeybees .

Environmental Toxicology

The environmental impact of this compound is also a subject of research. As a metabolite of pesticides used in beehive treatments, it can accumulate in hive products, potentially impairing honeybee health and honey quality .

Receptor Interaction Studies

In silico strategies have predicted that this compound interacts with diverse receptors of the Tox21-nuclear receptor signaling and stress response pathways . It’s also predicted to target the family of A G protein-coupled receptors, which respond to hormones and neurotransmitters .

Organic Synthesis

“N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide” finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .

Polymer Synthesis

This compound is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

Scaffold-Hopping Method in Drug Design

This compound has been used in the synthesis of phenyl imidazolinone derivatives via a scaffold-hopping method using the ring-closure approach . This method is often used in drug design to create new molecular entities with improved properties.

Spectroscopy

The prepared compounds from this compound have been verified using 1H and 13C NMR and HRMS spectroscopies . This highlights its role in the field of spectroscopy for the identification and verification of new compounds.

Mécanisme D'action

Target of Action

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis .

Mode of Action

Amitraz acts as an alpha-adrenergic agonist . It interacts with its targets, leading to overexcitation in insects . This overexcitation eventually results in paralysis and death .

Biochemical Pathways

The effectiveness of Amitraz is traced back to its interaction with the alpha-adrenergic and octopamine receptors, and its inhibition of monoamine oxidases and prostaglandin synthesis . These interactions affect various biochemical pathways, leading to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species .

Pharmacokinetics

The pharmacokinetics of Amitraz involve its metabolism into several compounds. The major metabolites include N-(2,4-dimethylphenyl)-N’-methylformamidine (DMPF) , 2,4-dimethylformanilide (DMF) , and 2,4-dimethylaniline (DMA) . These metabolites are the result of the hydrolysis of Amitraz . The pharmacokinetics of Amitraz and its metabolites in mammals are yet to be fully understood .

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation, paralysis, and death in insects . In mammals, Amitraz is less harmful and is primarily used as an insecticide against mite- or tick-infestation .

Action Environment

Amitraz is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-3-4-10(9(2)5-8)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYKZASSPVLZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CSCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B3212605.png)

![5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3212613.png)